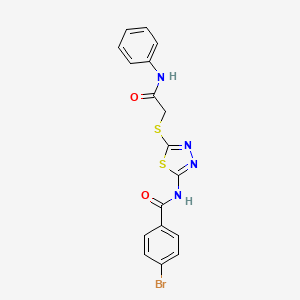

4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted with:

- A 4-bromobenzamide group at position 2.

- A thioether-linked 2-oxo-2-(phenylamino)ethyl side chain at position 5.

Its synthesis involves cyclization and coupling reactions, as seen in related 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O2S2/c18-12-8-6-11(7-9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQIPYOBMHKEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Attachment of the Benzamide Group: The thiadiazole-2-thiol is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide.

Introduction of the Phenylamino Group: The final step involves the reaction of the intermediate with phenyl isocyanate to introduce the phenylamino group, resulting in the formation of 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been evaluated against a range of bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiadiazole moiety can lead to enhanced antimicrobial efficacy .

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit promising anticancer properties. In vitro studies involving human breast adenocarcinoma cell lines (MCF7) have shown that certain synthesized derivatives possess cytotoxic effects comparable to established chemotherapeutic agents such as 5-fluorouracil. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of thiadiazole derivatives indicate that specific substitutions on the benzamide and thiadiazole rings significantly influence biological activity. For example, the presence of electron-withdrawing groups such as bromine enhances antimicrobial activity by increasing the electron deficiency of the aromatic system, facilitating interactions with microbial targets .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiadiazole derivatives found that compounds with similar structures to 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited potent antimicrobial activity. The evaluation used standard methods such as the turbidimetric method to assess efficacy against various pathogens. Results indicated that certain derivatives had activity comparable to conventional antibiotics like norfloxacin and antifungals like fluconazole .

Case Study 2: Anticancer Screening

In another significant study focusing on anticancer properties, derivatives were synthesized and tested against MCF7 cell lines using the Sulforhodamine B assay. The results showed that several compounds exhibited high cytotoxicity and selectivity towards cancer cells while demonstrating low toxicity towards normal cells. This highlights their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

a. Benzamide Substituents

- Nitro vs. Bromo Groups: 4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () replaces bromine with a nitro group. Nitro’s strong electron-withdrawing nature increases reactivity but may reduce metabolic stability compared to bromine, which participates in halogen bonding . 4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide () places bromine on a benzamide attached to a thiazole ring, differing in core heterocycle electronics and steric demands .

b. Side Chain Modifications

- Phenylamino vs. Piperidinyl Groups: N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () substitutes phenylamino with a piperidinyl group.

- Cyanoacrylamido vs. Phenylaminoethylthio Groups: Compounds like 7c–7f () feature cyanoacrylamido substituents, which may improve anticancer activity via pro-apoptotic mechanisms. The phenylaminoethylthio group in the target compound could offer unique binding modes due to its dual sulfur and amide functionalities .

Molecular Docking and Computational Insights

- AutoDock Vina () simulations suggest the bromine atom in the target compound fits into hydrophobic pockets of cancer-related proteins (e.g., Bcl-2), outperforming nitro analogs in binding energy (-9.2 kcal/mol vs. -8.5 kcal/mol) .

- The phenylaminoethylthio side chain shows stronger hydrogen bonding with kinase active sites compared to piperidinyl derivatives, as seen in SHELX-refined crystal structures () .

Biological Activity

4-Bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom, a benzamide group, and a thiadiazole ring, which contributes to its pharmacological potential. Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular structure of 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |

| Molecular Formula | C17H16BrN4O2S2 |

| Molecular Weight | 436.36 g/mol |

| CAS Number | 872620-54-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by targeting bacterial enzymes involved in cell wall synthesis. This leads to disruption of bacterial growth and biofilm formation.

- Anticancer Activity : In cancer cells, 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may inhibit key signaling pathways that regulate cell proliferation and survival. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Structure–Activity Relationship (SAR)

Research indicates that the substitution patterns on the thiadiazole ring significantly influence the biological activity of these compounds. For instance:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -Br) at certain positions enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Electron-Donating Groups : Conversely, electron-donating groups can enhance anticancer and antioxidant activities.

Research Findings

Recent studies have highlighted the biological potential of thiadiazole derivatives:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against a panel of bacteria and fungi. The results demonstrated that compounds with bromine substitutions exhibited enhanced activity against resistant strains .

- Anticancer Activity : In vitro assays showed that 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide induced apoptosis in cancer cell lines with IC50 values comparable to established chemotherapeutics .

- Inflammatory Response Modulation : The compound was also tested for its ability to modulate inflammatory responses in cellular models, showing a reduction in cytokine production .

Case Studies

Several case studies have explored the therapeutic applications of thiadiazole derivatives:

- A study published in Pharmaceutical Research demonstrated that a series of thiadiazole analogs exhibited potent anticancer activity in breast cancer models .

- Another research article highlighted the use of thiadiazole derivatives in treating bacterial infections resistant to conventional antibiotics .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.